4-Bromo-2-(chloromethyl)pyridine hydrochloride
Overview
Description
4-Bromo-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H6BrCl2N. It is a substituted pyridine derivative, often used in research and development due to its unique chemical properties. The compound is typically used in the synthesis of various organic molecules and has applications in pharmaceuticals and other chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)pyridine hydrochloride can be achieved through several methods. One common approach involves the bromination of 2-(chloromethyl)pyridine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions with optimized conditions to maximize yield and purity. The process often includes steps for purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, often under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield a corresponding aminopyridine derivative .
Scientific Research Applications
4-Bromo-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)pyridine hydrochloride depends on its specific applicationThe molecular targets and pathways involved vary based on the specific reaction and the nature of the nucleophile or other reactants .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)pyridine: Similar in structure but with the bromine atom at a different position on the pyridine ring.
4-(Bromomethyl)pyridine: Another closely related compound with the bromine atom at the 4-position.
2-(Chloromethyl)pyridine hydrochloride: Similar but lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Bromo-2-(chloromethyl)pyridine hydrochloride is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual functionality allows for selective reactions and the synthesis of a wide range of derivatives, making it a valuable compound in various chemical syntheses .
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)pyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAJDYRSLOZVSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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